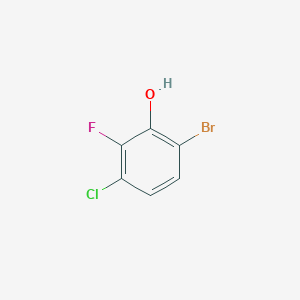

6-Bromo-3-chloro-2-fluorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

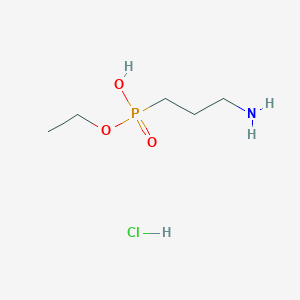

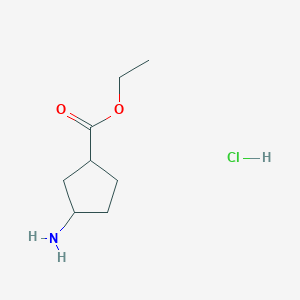

6-Bromo-3-chloro-2-fluorophenol is an organic compound with the molecular formula C6H3BrClFO . It belongs to the class of halogenated organic compounds, which are widely used in organic chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of this compound is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis

The molecular weight of this compound is 225.44 g/mol . The InChI key for this compound is WMKQZAWRLMLCRO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a crystalline solid with a white to off-white color. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water. This compound has a melting point of 139-141 °C and a boiling point of 338.5 °C.Applications De Recherche Scientifique

Intramolecular Hydrogen-Atom Tunneling and Photoreaction Mechanism

The study of intramolecular hydrogen-atom tunneling and photoreaction mechanisms in halophenols, including compounds structurally similar to 6-Bromo-3-chloro-2-fluorophenol, reveals insights into their stability and reaction pathways. For instance, in low-temperature argon matrices, the isomerization and photoreaction pathways of 4-bromo-2-chloro-6-fluorophenol have been explored. The research found that certain isomers change to more stable forms through hydrogen-atom tunneling, and upon UV irradiation, specific rearrangements occur leading to the formation of cyclopentadienylidenemethanone, influenced by the presence of bromine atoms (Nanbu, Sekine, & Nakata, 2012).

Halogen Bonding and Isostructurality in Halophenoxies

The examination of crystal structures of halophenoxies, compounds related to this compound, highlights the significance of halogen bonding and isostructurality. Studies on 2,4,6-tris(2-halophenoxy)-1,3,5-triazines reveal the impact of halogen atoms on molecular packing and interactions. These findings have implications for designing materials with desired properties based on halogen bonding (Saha & Nangia, 2007).

Biotransformation Using Microbial Enzymes

Research on the biotransformation of halophenols using crude cell extracts from microorganisms like Pseudomonas putida F6 provides insights into the environmental and biotechnological applications of halophenols. The transformation of halogenated phenols to their corresponding catechols demonstrates the potential of microbial enzymes in degrading and utilizing halophenol compounds for various applications (Brooks, Doyle, Hewage, Malthouse, Duetz, & O’ Connor, 2004).

Chemoselective Functionalization

Studies on the chemoselective functionalization of compounds structurally akin to this compound, like 5-bromo-2-chloro-3-fluoropyridine, reveal the selective substitution reactions that these compounds can undergo. Such reactions are pivotal in organic synthesis, allowing for the targeted modification of molecules to create compounds with specific functional groups, which can further be utilized in the synthesis of more complex molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Mécanisme D'action

6-Bromo-3-chloro-2-fluorophenol has been shown to exhibit antibacterial and antifungal activities. It inhibits the growth of various gram-positive and gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. This compound also has an inhibitory effect on the growth of fungi such as Candida albicans and Aspergillus niger.

Safety and Hazards

The safety information for 6-Bromo-3-chloro-2-fluorophenol includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to wash thoroughly after handling .

Propriétés

IUPAC Name |

6-bromo-3-chloro-2-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUJWVZWKHKUEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)

![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)

![1,9-Dioxaspiro[5.5]undec-4-ylamine hydrochloride](/img/structure/B1378455.png)